ethyl (E)-2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate is an organic compound that belongs to the class of indenylidene derivatives. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-fluoro-5-methoxy-2,3-dihydro-1H-indene.
Formation of the Indenylidene Moiety: This step involves the reaction of the indene derivative with an appropriate aldehyde or ketone under basic conditions to form the indenylidene structure.
Esterification: The final step involves the esterification of the indenylidene intermediate with ethyl acetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer activities.
Industry: The compound might be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl (E)-2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: The biochemical pathways that are affected by these interactions, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-2-(5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate: Lacks the fluoro group, which may affect its reactivity and applications.
Ethyl (E)-2-(6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetate: Lacks the methoxy group, potentially altering its chemical properties.
Biological Activity
Ethyl (E)-2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate is a synthetic compound derived from the indene structure, characterized by the presence of a fluorine atom and a methoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of enzyme interactions and receptor binding.
- Molecular Formula : C14H16O3F
- Molecular Weight : 252.28 g/mol
- CAS Number : 1199782-74-5
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its structural features that enhance its binding affinity to various biological targets. The fluorine atom increases lipophilicity, potentially improving membrane permeability and bioavailability. The methoxy group may also play a role in modulating interactions with enzymes and receptors.
Pharmacological Studies
Recent studies have investigated the pharmacological effects of this compound, focusing on its potential as an anti-cancer agent and its influence on neurotransmitter systems.
Case Study 1: Anticancer Activity
In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in human breast cancer cells, with an IC50 value of approximately 15 µM. This effect was attributed to the compound's ability to disrupt mitochondrial function and activate caspase pathways.
Case Study 2: Neurotransmitter Modulation
Another study evaluated the compound's effects on serotonin and dopamine receptors. This compound displayed moderate binding affinity for the 5HT1A serotonin receptor and D2 dopamine receptor. This suggests potential applications in treating mood disorders or neurodegenerative diseases.
Comparative Biological Activity
A comparative analysis with structurally similar compounds revealed that this compound has enhanced biological activity due to the specific positioning of its substituents.
Compound | IC50 (µM) | Target |
---|---|---|
Ethyl (E)-2-(6-fluoro-5-methoxy...) | 15 | Breast Cancer Cells |
Compound A | 25 | Breast Cancer Cells |
Compound B | 30 | D2 Receptor |
Properties
Molecular Formula |
C14H15FO3 |
---|---|
Molecular Weight |
250.26 g/mol |
IUPAC Name |
ethyl 2-(6-fluoro-5-methoxy-2,3-dihydroinden-1-ylidene)acetate |
InChI |
InChI=1S/C14H15FO3/c1-3-18-14(16)7-10-5-4-9-6-13(17-2)12(15)8-11(9)10/h6-8H,3-5H2,1-2H3 |
InChI Key |
FBEXIOCXOBDPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CCC2=CC(=C(C=C21)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.